molecular formula C19H20ClN3O2S B2696135 5-((2-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899748-15-3

5-((2-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2696135
CAS No.: 899748-15-3
M. Wt: 389.9
InChI Key: CGPRAGPWQCZLIZ-UHFFFAOYSA-N
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Description

5-((2-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorobenzylthio group and a pyrido[2,3-d]pyrimidine core structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of 5-((2-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through the condensation of appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the chlorobenzylthio group: This step involves the nucleophilic substitution reaction of the pyrido[2,3-d]pyrimidine intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Methylation and propylation: The final steps include the methylation and propylation of the intermediate compound using methyl iodide and propyl bromide, respectively, under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

5-((2-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding thiol derivative.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-((2-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

    Biological Studies: Researchers investigate its effects on cellular pathways and its potential to modulate enzyme activities and receptor functions.

    Chemical Biology: The compound is used as a probe to study the structure-activity relationships of pyrido[2,3-d]pyrimidine derivatives and their interactions with biological macromolecules.

    Industrial Applications: It may be used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-((2-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes, such as kinases or proteases, by binding to their active sites. It can also modulate receptor functions by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

5-((2-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

    Pyrido[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and chemical properties.

    Chlorobenzylthio derivatives: Compounds with similar chlorobenzylthio groups may exhibit comparable reactivity and biological effects.

    Methylated and propylated pyrimidines: These compounds have similar alkyl groups, which can influence their solubility, stability, and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and its potential to exhibit diverse biological activities.

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2S/c1-4-7-12-10-21-17-15(18(24)23(3)19(25)22(17)2)16(12)26-11-13-8-5-6-9-14(13)20/h5-6,8-10H,4,7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPRAGPWQCZLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C2C(=C1SCC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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